

2-(Benzylthio)-6-methylpyridine CAS number and identifiers

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Compound of Interest

Compound Name: 2-(Benzylthio)-6-methylpyridine

Cat. No.: B3033681

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In-Depth Technical Guide: 2-(Benzylthio)-6-methylpyridine

This technical guide provides a comprehensive overview of **2-(Benzylthio)-6-methylpyridine**, including its chemical identifiers, a detailed, plausible synthesis protocol, predicted spectroscopic data, and an analysis of its potential biological activities based on computational predictions and studies of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Physical Properties

2-(Benzylthio)-6-methylpyridine is a sulfur-containing aromatic heterocyclic compound. Its core structure consists of a pyridine ring substituted with a methyl group at the 6-position and a benzylthio group at the 2-position.

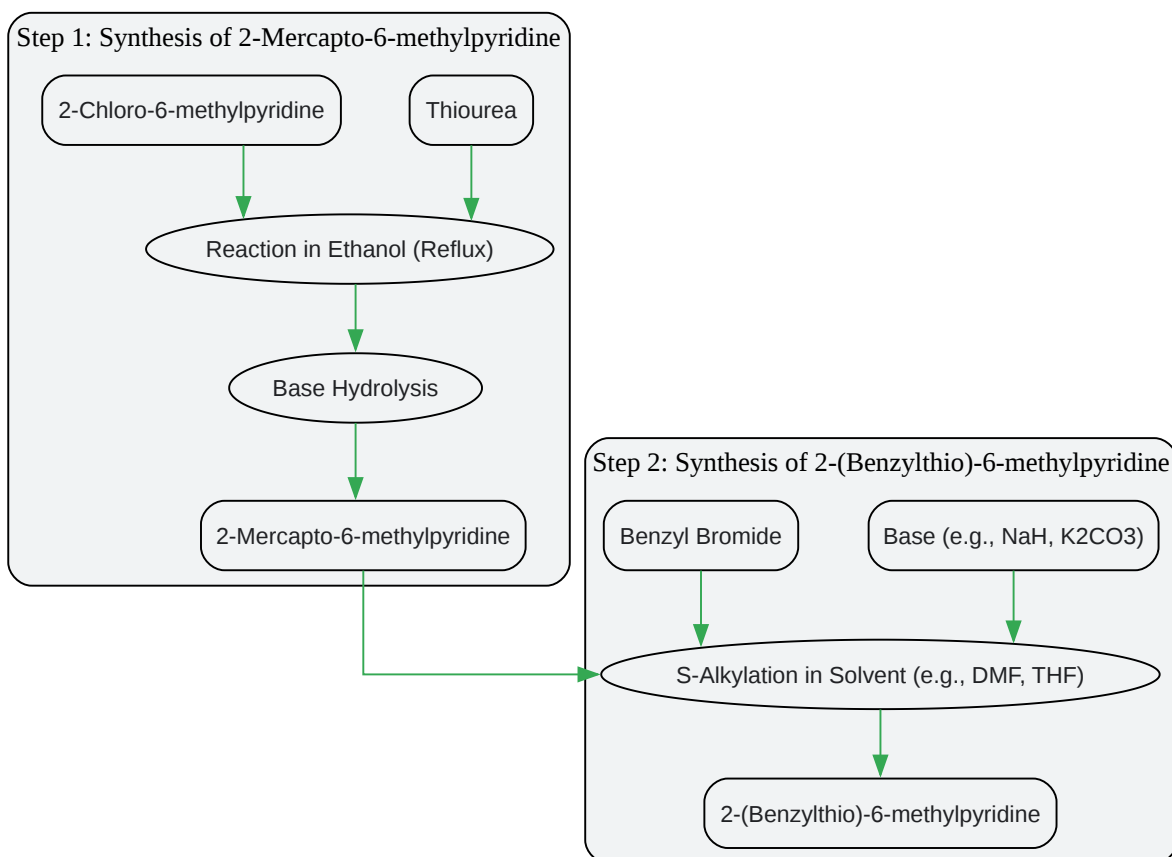
| Identifier | Value |
|-------------------|---------------------------------------|
| CAS Number | 112498-22-3[1] |
| Molecular Formula | C ₁₃ H ₁₃ NS[1] |
| Molecular Weight | 215.32 g/mol [1] |
| Canonical SMILES | Cc1cccc(SCc2ccccc2)n1[1] |
| Physical State | Solid (predicted) |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-(Benzylthio)-6-methylpyridine** is not readily available in published literature, a plausible and efficient synthetic route can be proposed based on established chemical reactions for analogous compounds. The most likely pathway involves the S-alkylation of 2-mercapto-6-methylpyridine with benzyl bromide.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process: first, the synthesis of the precursor 2-mercapto-6-methylpyridine, followed by its reaction with benzyl bromide to yield the final product.



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Caption: Proposed two-step synthesis workflow for **2-(Benzylthio)-6-methylpyridine**.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-6-methylpyridine (CAS: 18368-57-5)

This protocol is adapted from established methods for the synthesis of mercaptopyridines from halopyridines.^{[2][3]}

- Materials: 2-Chloro-6-methylpyridine, thiourea, ethanol, sodium hydroxide.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methylpyridine (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
 - Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - Add a solution of sodium hydroxide (2.5 equivalents) in water and heat the mixture to reflux for another 2-3 hours to hydrolyze the intermediate isothiuronium salt.
 - Cool the mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to yield 2-mercapto-6-methylpyridine.[2]

Step 2: Synthesis of **2-(Benzylthio)-6-methylpyridine** (CAS: 112498-22-3)

This is a standard S-alkylation reaction.

- Materials: 2-Mercapto-6-methylpyridine, benzyl bromide, a suitable base (e.g., sodium hydride, potassium carbonate), and an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)).
- Procedure:
 - To a stirred suspension of a base (1.1 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-mercapto-6-methylpyridine (1 equivalent) in the same solvent dropwise at 0 °C.
 - Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
 - Cool the mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

- Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-(Benzylthio)-6-methylpyridine**.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **2-(Benzylthio)-6-methylpyridine** is not readily available, the following table summarizes the predicted chemical shifts and key spectral features based on the analysis of structurally similar compounds.

| Technique | Predicted Data |
|------------------------|---|
| ¹ H NMR | * δ (ppm): ~2.4 (s, 3H, -CH ₃), ~4.4 (s, 2H, -S-CH ₂ -), 6.8-7.5 (m, 8H, aromatic protons) |
| ¹³ C NMR | * δ (ppm): ~24 (-CH ₃), ~38 (-S-CH ₂ -), 118-160 (aromatic carbons) |
| IR (cm ⁻¹) | * ~3050-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~700-650 (C-S stretch) |
| Mass Spec (m/z) | * [M] ⁺ : 215.08 (Calculated for C ₁₃ H ₁₃ NS) |

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **2-(Benzylthio)-6-methylpyridine** is currently unavailable. However, based on studies of structurally related compounds, particularly benzylthiopyrimidine and pyridine derivatives, we can infer potential areas of biological relevance.

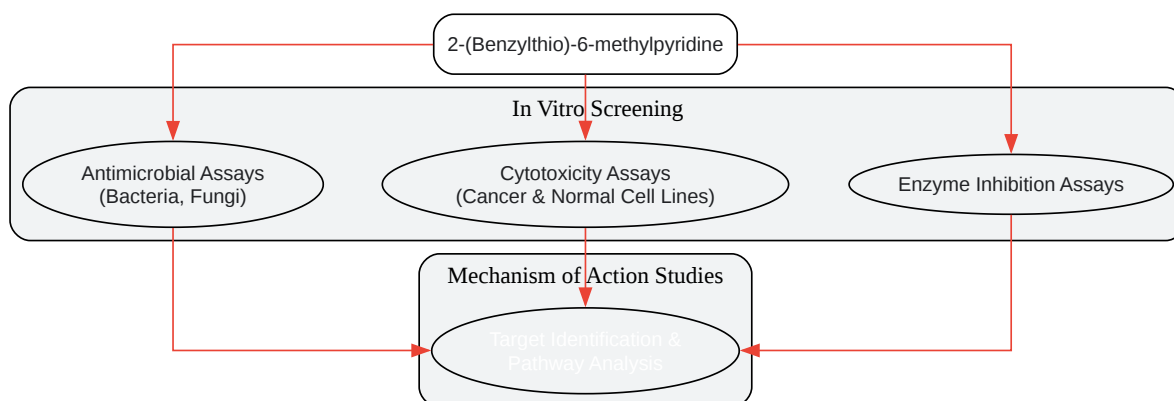
In Silico Bioactivity Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and PASS (Prediction of Activity Spectra for Substances) analysis, can provide insights into the likely biological activities of a compound.^[4]^[5]

| Predicted Activity | Basis of Prediction |
|----------------------------|--|
| Antibacterial | QSAR studies on 2-benzylthiopyrimidine derivatives have shown significant activity against multi-resistant <i>Staphylococcus aureus</i> . ^[4] The pyridine scaffold is also a common feature in many antimicrobial agents. |
| Antifungal | Pyridine derivatives are known to exhibit antifungal properties. |
| Enzyme Inhibition | The thioether and pyridine moieties can interact with the active sites of various enzymes. |
| Anticonvulsant/Neurotropic | Certain thioalkyl derivatives of pyridine have demonstrated anticonvulsant and anxiolytic effects in preclinical studies. ^[6] |

Logical Relationship for Bioactivity Screening

The following diagram outlines a logical workflow for the initial biological evaluation of **2-(Benzylthio)-6-methylpyridine**, based on the predicted activities.



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Caption: Logical workflow for the biological evaluation of **2-(Benzylthio)-6-methylpyridine**.

Conclusion

2-(Benzylthio)-6-methylpyridine is a readily synthesizable compound with potential for biological activity, particularly in the antimicrobial and neurotropic areas, as suggested by the activity of related compounds. This technical guide provides a foundational understanding of its chemical properties, a robust and plausible synthesis strategy, and a roadmap for its biological evaluation. Further experimental validation is necessary to confirm the predicted spectroscopic and biological data.

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